2-ethyl-N-(4-methylbenzyl)hexanamide
Description
2-Ethyl-N-(4-methylbenzyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with a 2-ethyl group and a 4-methylbenzyl moiety. The compound’s structure implies moderate lipophilicity due to the methylbenzyl substituent, which may influence solubility and biological interactions. Physical properties, such as NMR and MS data, can be inferred from similar hexanamide derivatives, which typically exhibit characteristic carbonyl peaks (~165–170 ppm in $^{13}\text{C}$ NMR) and molecular ion peaks corresponding to their molecular formulas .
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-ethyl-N-[(4-methylphenyl)methyl]hexanamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-7-15(5-2)16(18)17-12-14-10-8-13(3)9-11-14/h8-11,15H,4-7,12H2,1-3H3,(H,17,18) |
InChI Key |
IQBVBCYYGRPUJP-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NCC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCC(CC)C(=O)NCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and biological differences between 2-ethyl-N-(4-methylbenzyl)hexanamide and related hexanamide derivatives:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., NO$_2$): Enhance binding via hydrogen-bonding interactions (e.g., N-(2-nitrophenyl)hexanamide’s LuxR antagonism) . Lipophilic Groups (e.g., Methylbenzyl): Likely improve membrane permeability but may reduce solubility. Hydroxy/Pyrrolidine Modifications: Increase polarity and enable further functionalization (e.g., Mannich reactions in ) .
Chain Length :
- C6 chains (as in the target compound) are critical for activity in LuxR modulation, while shorter chains (C4) result in inactivity .
Synthetic Flexibility :
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